1-Nitro-3-(2-nitroethyl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O4 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
1-nitro-3-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H8N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,4-5H2 |
InChI Key |
FFBMBNOWZMJDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
De Novo Synthesis of 1-Nitro-3-(2-nitroethyl)benzene and Related Analogues
The creation of this compound from basic chemical building blocks necessitates a multi-step approach. The core strategy involves two key transformations: the regioselective nitration of a substituted benzene (B151609) to install the aromatic nitro group, and the subsequent introduction of the 2-nitroethyl side chain. The order and specifics of these steps are crucial for the successful synthesis of the target molecule.
Strategic Regioselective Nitration of Substituted Benzenes
The placement of a nitro group at a specific position on a benzene ring already bearing a substituent is a cornerstone of synthesizing aromatic nitro compounds. This process, known as regioselective nitration, is governed by the electronic and steric properties of the existing substituent.
The primary method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution (EAS). masterorganicchemistry.comorganicchemistrytutor.com In this reaction, a potent electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich π-system of the benzene ring. masterorganicchemistry.comlibretexts.org The nitronium ion is typically generated in situ by reacting nitric acid (HNO₃) with a strong acid catalyst, most commonly sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.orgcerritos.edu
The regioselectivity of the nitration is directed by the substituent already present on the benzene ring. For instance, in the synthesis of precursors to this compound, if a deactivating group is present, it will direct the incoming nitro group to the meta position. Conversely, an activating group will direct the nitration to the ortho and para positions. cerritos.edu Controlling the reaction conditions, such as temperature and the concentration of the nitrating agent, is critical to prevent over-nitration and the formation of unwanted byproducts like dinitro or trinitro compounds. cerritos.eduyoutube.com
Recent advancements have explored more environmentally benign and selective nitration methods. These include the use of dilute aqueous nitric acid under various activation methods like sonication or microwave irradiation, which can offer improved yields and regioselectivity while minimizing hazardous waste. frontiersin.org
Table 1: Key Aspects of Controlled Electrophilic Aromatic Nitration
| Feature | Description | Key References |
| Electrophile | Nitronium ion (NO₂⁺) | masterorganicchemistry.comlibretexts.org |
| Reagents | Nitric acid (HNO₃) and a strong acid catalyst (e.g., H₂SO₄) | masterorganicchemistry.comlibretexts.orgcerritos.edu |
| Mechanism | Attack of the nitronium ion on the aromatic π-system, forming a σ-complex (arenium ion), followed by deprotonation to restore aromaticity. | masterorganicchemistry.comnih.gov |
| Regiocontrol | Directed by the electronic nature of the existing substituent on the benzene ring. | cerritos.edulibretexts.org |
| Modern Methods | Use of aqueous nitric acid, sonication, and microwave irradiation for greener and more selective reactions. | frontiersin.org |
An alternative to direct nitration is the formation of nitroarenes through functional group interconversion. solubilityofthings.comslideshare.net A prominent method involves the oxidation of an aromatic primary amine (an aniline (B41778) derivative) to the corresponding nitro compound. mdpi.comresearchgate.net This strategy can be particularly useful when direct nitration is problematic due to the sensitivity of other functional groups on the molecule or when a specific isomer is desired that is not easily accessible through direct nitration.
Various oxidizing agents can be employed for this transformation, including peroxyacids like m-chloroperbenzoic acid (m-CPBA) and trifluoroperacetic acid. mdpi.comresearchgate.net The reaction conditions must be carefully controlled to avoid the formation of side products such as azoxybenzenes. mdpi.com The choice of solvent and catalyst can significantly influence the selectivity and yield of the desired nitroarene. mdpi.com For instance, the use of specific catalysts can promote the oxidation of anilines bearing either electron-donating or electron-withdrawing groups. mdpi.com
Another approach involves protecting the amino group, for example, by acetylation, before carrying out other reactions. This can control the reactivity and directing effects of the amino group, allowing for selective transformations elsewhere on the ring. The protecting group can then be removed to regenerate the amine, which can subsequently be converted to a nitro group. ncert.nic.in
Introduction and Functionalization of the 2-Nitroethyl Moiety
The second critical component of the synthesis is the installation of the 2-nitroethyl side chain onto the aromatic ring. This can be achieved through several synthetic routes, with the Henry reaction being a particularly powerful and versatile method.
The Henry reaction, also known as the nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.orgtcichemicals.comorganic-chemistry.org This reaction is instrumental in forming β-nitro alcohols, which are valuable synthetic intermediates. wikipedia.orgscielo.br
In the context of synthesizing this compound, the Henry reaction would involve the condensation of 3-nitrobenzaldehyde (B41214) with nitromethane. The reaction is initiated by the deprotonation of the nitroalkane (nitromethane) to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide. Subsequent protonation yields the β-nitro alcohol. wikipedia.org The resulting β-nitro alcohol can then be deoxygenated to afford the desired 2-nitroethyl side chain.
The Henry reaction is reversible, and one of the potential side reactions is the dehydration of the β-nitro alcohol product to yield a nitroalkene. wikipedia.orgorganic-chemistry.org The choice of base and reaction conditions can be tailored to favor the formation of the desired β-nitro alcohol or to directly promote the elimination to the nitroalkene. organic-chemistry.org Asymmetric versions of the Henry reaction, employing chiral catalysts, have also been developed to produce enantiomerically enriched β-nitro alcohols. organic-chemistry.org
Table 2: Key Steps in the Henry Reaction for β-Nitroethyl Systems
| Step | Description | Key References |
| Deprotonation | A base removes an α-proton from the nitroalkane to form a nitronate anion. | wikipedia.org |
| Nucleophilic Attack | The nitronate anion attacks the carbonyl carbon of the aldehyde or ketone. | wikipedia.org |
| Protonation | The resulting β-nitro alkoxide is protonated to give the β-nitro alcohol. | wikipedia.org |
| Intermediate | β-Nitro alcohol, which can be isolated or used in subsequent steps. | wikipedia.orgscielo.br |
| Potential Side Reaction | Dehydration to form a nitroalkene. | wikipedia.orgorganic-chemistry.org |
An alternative and often complementary strategy for introducing the 2-nitroethyl group involves the reduction of a corresponding nitroalkene. For the synthesis of this compound, this would entail the reduction of 1-nitro-3-(2-nitrovinyl)benzene. This precursor can be synthesized via a Henry reaction between 3-nitrobenzaldehyde and nitromethane, followed by dehydration of the intermediate β-nitro alcohol.
The reduction of the carbon-carbon double bond of the nitroalkene to a single bond can be achieved using various reducing agents. A common method is catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is generally effective and provides the desired saturated nitro compound. Care must be taken to select conditions that selectively reduce the alkene without affecting the aromatic nitro group.
Mechanistic Elucidation and Reaction Dynamics
Fundamental Mechanisms of Nitroaromatic and Nitroalkane Formation
The synthesis of 1-Nitro-3-(2-nitroethyl)benzene involves the introduction of two distinct nitro groups: one on the aromatic ring and one on the ethyl side chain. The formation of these functionalities proceeds through different mechanistic pathways.
The introduction of a nitro group onto the benzene (B151609) ring is a classic example of an electrophilic aromatic substitution reaction. The key electrophile in this process is the nitronium ion (NO₂⁺).
Generation of the Nitronium Ion: The nitronium ion is typically generated by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. youtube.com The reaction proceeds in two main steps:
Protonation of nitric acid by sulfuric acid to form the conjugate acid of nitric acid. researchgate.net
Loss of a water molecule from the protonated nitric acid to yield the linear and highly electrophilic nitronium ion. researchgate.net
Electrophilic Attack on the Benzene Ring: Once formed, the nitronium ion is attacked by the π-electron system of the benzene ring. youtube.com This is the rate-determining step of the reaction and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu In this intermediate, the carbon atom bonded to the nitro group is sp³-hybridized, temporarily disrupting the aromaticity of the ring.
Restoration of Aromaticity: The final step involves the removal of a proton from the sp³-hybridized carbon by a weak base, such as the hydrogen sulfate (B86663) ion (HSO₄⁻) or a water molecule. msu.edu This restores the aromatic π-system and yields the nitroaromatic product.
When nitrating a monosubstituted benzene, the nature of the existing substituent dictates the position of the incoming nitro group. Activating groups, which donate electron density to the ring, direct the incoming electrophile to the ortho and para positions. Conversely, deactivating groups, which withdraw electron density, direct the incoming electrophile to the meta position. assets-servd.hostlibretexts.org The (2-nitroethyl) group is a deactivating group due to the strong electron-withdrawing nature of the nitro functionality on the side chain. Therefore, in the synthesis of this compound from (2-nitroethyl)benzene (B25157), the incoming nitro group is directed to the meta position.
The rates and outcomes of nitration reactions are influenced by both kinetic and thermodynamic factors.
Kinetic Control: The rate of electrophilic aromatic nitration is highly dependent on the concentration of the nitronium ion and the nucleophilicity of the aromatic substrate. researchgate.net The presence of a deactivating group, such as the (2-nitroethyl) substituent, significantly reduces the electron density of the benzene ring, making it less nucleophilic. assets-servd.hostlibretexts.org Consequently, the nitration of (2-nitroethyl)benzene is slower than the nitration of benzene itself. msu.edu
The temperature of the reaction is a critical kinetic parameter. Higher temperatures increase the reaction rate but can also lead to the formation of multiple nitration products. libretexts.org To achieve monosubstitution, nitration reactions are often carried out at controlled, lower temperatures.
Detailed Mechanistic Pathways of Nitro Group and Nitroethyl Transformations
The nitro groups in this compound can undergo various transformations, most notably reduction. Additionally, esters derived from the potential corresponding alcohol can undergo thermal decomposition.
The reduction of nitro compounds can proceed through different mechanisms, primarily involving single-electron transfer (SET) or two-electron transfer pathways. researchgate.net This transformation is significant as it converts nitro compounds into amines, which are versatile synthetic intermediates.
A variety of reagents can be employed for the reduction of nitro groups, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), and the use of metals in acidic media (e.g., Fe, Sn, or Zn with HCl). wikipedia.orguri.edu
Single-Electron Transfer (SET) Mechanism: In a radical mechanism, the reduction begins with a single-electron transfer to the nitro group, forming a nitro anion radical. This is followed by a series of steps to produce nitroso, hydroxylamino, and finally, the amino functional group. researchgate.net
Two-Electron Transfer Mechanism: Alternatively, the reduction can occur via successive two-electron steps, which is equivalent to a hydride transfer. In this pathway, the nitro group is first reduced to a nitroso intermediate with the elimination of water, followed by further reduction to a hydroxylamino compound, and ultimately to the amine. researchgate.net
Selective Reduction: In a molecule like this compound, which contains both an aromatic and an aliphatic nitro group, selective reduction can be a challenge. The choice of reducing agent and reaction conditions is crucial to target one group over the other. wikipedia.org
Aromatic vs. Aliphatic Nitro Groups: Generally, aromatic nitro groups are more readily reduced than aliphatic ones. Reagents like sodium sulfide (B99878) (Na₂S) can sometimes be used to selectively reduce an aromatic nitro group in the presence of an aliphatic one. stackexchange.com Conversely, reagents like iron in acidic media are known to reduce both types of nitro groups. uri.edu
Steric Hindrance: In polynitro compounds, the least sterically hindered nitro group is often preferentially reduced.
Electronic Effects: The electronic environment also plays a role. In dinitro- and trinitrophenols, a nitro group ortho to a hydroxyl or alkoxy group is often preferentially reduced.
For this compound, the reduction can theoretically lead to three different amino-nitro or diamino products depending on the selectivity of the reduction process. The specific outcome would depend heavily on the chosen reagents and reaction conditions.
While this compound itself is a stable molecule under normal conditions, esters derived from its hypothetical corresponding alcohol, 2-(3-nitrophenyl)-1-nitroethanol, can undergo thermal decomposition.
The thermal decomposition of carboxylic esters containing a β-hydrogen atom to yield an alkene and a carboxylic acid is a well-known elimination reaction. For esters of nitroalcohols, similar decomposition pathways are observed.
Studies on the thermal decomposition of nitroethyl benzoate (B1203000) have shown that the reaction proceeds through a one-step, polar mechanism. libretexts.org The process involves a six-membered cyclic transition state. The key steps in this uncatalyzed thermal decomposition are:
Synchronous, though not necessarily concerted, cleavage of the O-C and C-H single bonds of the ester. uri.edu
The reaction begins with the rupture of these bonds, which is the rate-limiting step and has a high activation energy. uri.edu
This leads to the formation of nitroethylene (B32686) and the corresponding carboxylic acid.
The bonding evolution theory (BET) analysis of this type of reaction indicates a non-concerted process, ruling out a purely pericyclic mechanism. uri.edu The enthalpy of activation for the uncatalyzed thermal decomposition of nitroethyl benzoate has been calculated to be around 38.7 kcal/mol. It is expected that esters of 2-(3-nitrophenyl)-1-nitroethanol would follow a similar decomposition pathway, yielding 1-nitro-3-(1-nitrovinyl)benzene and the corresponding carboxylic acid. The rate-determining step in the thermal decomposition of primary and secondary nitrate (B79036) esters is typically the homolytic cleavage of the RO-NO₂ bond. stackexchange.com
Advanced Spectroscopic and Chromatographic Characterization for Structural and Compositional Analysis
High-Resolution Structural Determination and Validation
High-resolution techniques are indispensable for the unambiguous structural confirmation of "1-Nitro-3-(2-nitroethyl)benzene," distinguishing it from its constitutional isomers and providing detailed insight into its molecular geometry.
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. For dinitro aromatic compounds, this technique can unambiguously establish the substitution pattern on the benzene (B151609) ring, a task that can be challenging for other methods. In the case of "this compound," obtaining a suitable single crystal would allow for the precise determination of the meta substitution of the nitro and nitroethyl groups on the aromatic ring.
The analysis of related dinitrobenzene isomers demonstrates the power of this technique. cdnsciencepub.comcdnsciencepub.comwikipedia.org For instance, studies on m-dinitrobenzene and p-dinitrobenzene have revealed that the nitro groups are twisted out of the plane of the aromatic ring by about 11 degrees. cdnsciencepub.comcdnsciencepub.com This twisting is a result of intramolecular steric effects. cdnsciencepub.com A similar analysis for "this compound" would provide precise bond lengths, bond angles, and the dihedral angles of the nitro and nitroethyl groups relative to the phenyl ring, confirming the 1,3-substitution pattern and revealing conformational details of the nitroethyl side chain.
Table 1: Crystallographic Properties of Dinitrobenzene Isomers
| Property | o-Dinitrobenzene | m-Dinitrobenzene | p-Dinitrobenzene |
| Melting Point (°C) | 118 | 89.6 | 174 |
| Boiling Point (°C) | 318 | 297 | 299 |
| Symmetry | Lower | Higher | Highest |
This table showcases how the isomeric position affects physical properties like melting point, which is directly related to the crystal lattice packing and molecular symmetry. wikipedia.orgnih.govontosight.ai
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For "this compound," both ¹H and ¹³C NMR would provide critical information for structural confirmation.
¹H NMR Spectroscopy : The aromatic region of the ¹H NMR spectrum would be particularly informative for confirming the 1,3-substitution pattern. One would expect to see four distinct signals for the aromatic protons. The proton situated between the two deactivating nitro and nitroethyl groups would likely appear at the lowest field (highest ppm). The protons of the ethyl group would appear as two triplets in the aliphatic region, with the methylene (B1212753) group adjacent to the nitro group being significantly downfield shifted (around 4-4.4 ppm) due to the group's strong electron-withdrawing nature. orgchemboulder.com
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show six signals for the aromatic carbons and two for the ethyl side chain, consistent with the molecule's asymmetry. The carbons directly attached to the nitro and nitroethyl groups would be the most deshielded. The number of signals in both ¹H and ¹³C NMR can help distinguish between different dinitrobenzene isomers. vaia.compearson.com
To resolve any spectral ambiguities and to further validate the assignments, advanced NMR techniques and computational methods are employed. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons. Furthermore, Density Functional Theory (DFT) calculations are increasingly used to predict NMR chemical shifts. rsc.orgnih.govnih.govrsc.orgyoutube.com By computing the theoretical spectrum of a proposed structure and comparing it to the experimental data, a high degree of confidence in the structural assignment can be achieved. nih.govrsc.orgyoutube.com This DFT correlation is particularly useful for distinguishing between close-lying chemical shifts and confirming the regiochemistry. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Signals for Dinitrobenzene Isomers
| Isomer | ¹H NMR Signals | ¹³C NMR Signals |
| 1,2-Dinitrobenzene | 2 | 3 |
| 1,3-Dinitrobenzene | 3 | 4 |
| 1,4-Dinitrobenzene | 1 | 2 |
This table illustrates how the number of unique proton and carbon environments, and thus the number of NMR signals, differs for each isomer, allowing for their differentiation. vaia.comchemicalbook.comchemicalbook.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. uw.edulibretexts.orglibretexts.org For "this compound," the IR spectrum would be dominated by the characteristic vibrations of the nitro (NO₂) groups.
The nitro group gives rise to two particularly strong and easily identifiable stretching vibrations: spectroscopyonline.com
Asymmetric N-O stretch : Typically found in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds. orgchemboulder.comorgchemboulder.com
Symmetric N-O stretch : Generally appears in the 1360-1290 cm⁻¹ region. orgchemboulder.comorgchemboulder.com
The presence of both an aromatic nitro group and an aliphatic nitro group in "this compound" might lead to a broadening or splitting of these peaks, as the electronic environment slightly alters the vibrational frequencies. Nitroalkanes typically show these stretches at slightly higher frequencies compared to nitroaromatics. orgchemboulder.comorgchemboulder.com Additionally, a C-N stretching vibration and various bending modes for the nitro groups would be present in the fingerprint region (below 1500 cm⁻¹). nih.govresearchgate.net The spectrum would also feature C-H stretching peaks for the aromatic ring (above 3000 cm⁻¹) and the ethyl group (below 3000 cm⁻¹), as well as aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. uw.edu
Table 3: Diagnostic IR Absorption Frequencies for Nitro Groups
| Vibrational Mode | Aromatic Nitro Group (cm⁻¹) | Aliphatic Nitro Group (cm⁻¹) |
| Asymmetric Stretch (N-O) | 1550–1475 | ~1550 |
| Symmetric Stretch (N-O) | 1360–1290 | ~1365 |
| C-N Stretch | ~850 | Variable |
This table highlights the key IR frequencies used to identify both aromatic and aliphatic nitro functional groups. orgchemboulder.comspectroscopyonline.comorgchemboulder.com
Hyphenated Chromatographic Techniques for Complex Mixture Analysis
In synthetic chemistry, the target compound is often present in a mixture containing starting materials, byproducts, and isomers. Hyphenated chromatographic techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are essential for analyzing such complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. researchgate.netnih.govresearchgate.net For a sample containing "this compound," GC would separate the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. This is particularly useful for separating it from other volatile byproducts.
Following separation, the molecules are introduced into the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For nitroaromatic compounds, common fragmentation patterns include the loss of NO₂ (a loss of 46 mass units) and NO (a loss of 30 mass units). miamioh.eduyoutube.com The fragmentation of "this compound" would likely show a molecular ion peak, followed by peaks corresponding to the loss of one or both nitro groups, and fragmentation of the ethyl side chain. This detailed fragmentation data allows for the confident identification of the target compound and the characterization of related impurities. miamioh.eduhw.ac.uk
For compounds that are non-volatile, thermally labile, or present in trace amounts, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the method of choice. researchgate.netnih.govyoutube.comthermofisher.com LC separates the components of the mixture in the liquid phase, which is suitable for a wider range of compounds than GC.
After separation by LC, the analyte is ionized, often using "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which tend to produce an intact molecular ion with minimal fragmentation. nih.govnih.gov This is particularly advantageous for obtaining accurate molecular weight information. In negative ion mode ESI, nitroaromatic compounds can be deprotonated to form [M-H]⁻ ions. rsc.org
Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity and is invaluable for trace component identification in complex matrices. researchgate.netrsc.orgnih.gov In an MS/MS experiment, a specific ion from the first mass spectrometer (e.g., the molecular ion of "this compound") is selected, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed in a second mass spectrometer. This process provides a unique fragmentation pathway that is highly specific to the compound's structure, allowing for its unambiguous identification even at very low concentrations. nih.gov
Isotope Dilution Quantification in Advanced Analytical Protocolsosti.gov
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for highly accurate and precise quantification. wikipedia.org The method involves adding a known quantity of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard. wikipedia.org This "spiked" sample is then processed and analyzed, typically by a hyphenated technique like GC-MS or LC-MS. sigmaaldrich.com
Because the isotopically labeled standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and analysis, correcting for any sample loss. The concentration of the native analyte is determined by measuring the ratio of the signal from the native analyte to that of the labeled standard. wikipedia.org This approach is particularly powerful when combined with the high sensitivity of ECNI-MS for the accurate quantification of nitroaromatic compounds at very low levels. sigmaaldrich.comdtic.mildtic.mil
Environmental Organic Chemistry and Biotransformation Research
Environmental Fate and Persistence of Nitroaromatic Compounds
Nitroaromatic compounds have been introduced into the environment primarily through human activities, as they are relatively rare in nature. asm.orgnih.govnih.gov Their extensive use in industries producing dyes, polymers, pesticides, and explosives has led to significant contamination of soil and groundwater. asm.orgnih.govnih.gov
The chemical stability of nitroaromatic compounds is a key factor in their environmental persistence. The presence of the nitro group (-NO2), a strong electron-withdrawing group, attached to an aromatic ring, confers considerable stability to these molecules. asm.orgnih.govnih.gov This stability makes them resistant to oxidative degradation. asm.orgnih.govnih.gov
In soil, nitroaromatic compounds are expected to have moderate to high mobility, which may lead to the contamination of groundwater. nih.gov Their persistence in soil is influenced by factors such as soil type, organic matter content, and microbial activity. The half-life of 4-nitrophenol (B140041) in topsoil can be about one to three days under aerobic conditions and around 14 days under anaerobic conditions. cdc.gov In subsoils, these half-lives can extend to 40 days or more. cdc.gov The covalent bonding of aromatic amines, which are reduction products of nitroaromatics, to humus can be a mechanism for their immobilization in soil. arizona.edu
Nitroaromatic compounds are known for their recalcitrance to natural degradation processes. asm.orgnih.govnih.gov This resistance is largely due to the electron-withdrawing nature of the nitro group, which, combined with the inherent stability of the benzene (B151609) ring, makes the compound resistant to oxidative attack by microorganisms. asm.orgnih.govnih.gov The presence of multiple nitro groups on the aromatic ring further increases this resistance. nih.gov
The toxicity of many nitroaromatic compounds and their transformation products also contributes to their persistence. asm.orgnih.gov These compounds can be acutely toxic and mutagenic, and their reduction can lead to the formation of carcinogenic aromatic amines. asm.orgnih.gov This toxicity can inhibit the growth and metabolic activity of microorganisms that would otherwise be capable of degrading them. psu.edu Despite this recalcitrance, some microorganisms have evolved pathways to utilize these compounds as sources of carbon, nitrogen, and energy. asm.orgnih.govnih.gov
Microbial Degradation Pathways of Nitroaromatic Compounds
Microorganisms have developed diverse strategies to transform or biodegrade nitroaromatic compounds. These pathways can be broadly categorized into aerobic and anaerobic processes.
Under aerobic conditions, bacteria have evolved several enzymatic strategies to deal with nitroaromatic compounds, often leading to their complete mineralization. asm.orgnih.gov The initial attack on the nitroaromatic ring is a critical step. The primary mechanisms involve the action of oxygenase enzymes. nih.gov
Monooxygenase-catalyzed reactions: Monooxygenase enzymes can add a single oxygen atom to the aromatic ring, which can lead to the elimination of the nitro group from compounds like nitrophenols. nih.gov For example, the degradation of 2,4-dinitrotoluene (B133949) (DNT) can be initiated by a monooxygenase that hydroxylates the methyl group. cswab.org
Dioxygenase-catalyzed reactions: Dioxygenase enzymes insert two hydroxyl groups into the aromatic ring, a reaction that can precipitate the spontaneous elimination of the nitro group as nitrite (B80452). nih.gov This is a common strategy for the degradation of various nitroaromatic compounds. nih.gov For instance, nitrobenzene (B124822) dioxygenase initiates the degradation of nitrobenzene by forming a cis-dihydrodiol. acs.org
Following the initial enzymatic attack and removal of the nitro group, the resulting catechols or other hydroxylated intermediates are typically channeled into central metabolic pathways and undergo ring cleavage, leading to complete degradation. nih.gov
Table 1: Aerobic Biotransformation of Nitroaromatic Compounds
| Compound Class | Key Enzyme Type | Initial Reaction | Intermediate(s) | Reference |
|---|---|---|---|---|
| Nitrophenols | Monooxygenase | Hydroxylation and nitro group elimination | Hydroquinone, 4-Nitrocatechol | nih.govdtic.mil |
| Nitrobenzene | Dioxygenase | Dioxygenation to form cis-dihydrodiol | Catechol | nih.govacs.org |
| Dinitro- and Trinitro- compounds | Dioxygenase | Dioxygenation and nitrite elimination | Methylnitrocatechols | nih.govcswab.org |
| Nitrobenzoates | Reductase/Mutase | Reduction to hydroxylamine (B1172632), followed by rearrangement | 3-Hydroxyanthranilate | nih.gov |
Under anaerobic conditions, the primary route of biotransformation for nitroaromatic compounds is the reduction of the nitro group. nih.goviaea.org This process involves a stepwise reduction via nitroso and hydroxylamino intermediates to the corresponding aromatic amines. nih.gov This reduction is a key metabolic process that can affect the detoxification or activation of these environmental pollutants. acs.org
A variety of anaerobic bacteria, including sulfate-reducing bacteria like Desulfovibrio spp. and methanogens, are capable of reducing nitroaromatic compounds. nih.goviaea.org In some cases, these bacteria can utilize nitroaromatic compounds as a source of nitrogen. nih.gov The reduction of the nitro group is often a fortuitous reaction, not directly linked to energy conservation for the microorganism. nih.gov
The formation of aromatic amines is a critical step in the anaerobic fate of nitroaromatics. While this transformation removes the nitro group, the resulting amines can also be of environmental concern. For example, some reduced metabolites of nitrotoluenes can bind to DNA and contribute to toxicity. acs.org However, under certain conditions, these amines can be further degraded.
Table 2: Anaerobic Biotransformation of Nitroaromatic Compounds
| Compound Class | Microbial Group | Reductive Pathway | Key Intermediates | Final Product (often) | Reference |
|---|---|---|---|---|---|
| General Nitroaromatics | Various anaerobic bacteria | Nitro group reduction | Nitrosoaromatics, Hydroxylaminoaromatics | Aromatic Amines | nih.gov |
| Trinitrotoluene (TNT) | Sulfate-reducing bacteria (Desulfovibrio spp.) | Reduction and reductive deamination | Triaminotoluene | Toluene | iaea.org |
| Nitro-polycyclic aromatic hydrocarbons (PAHs) | Gut microbiota | Nitro group reduction | - | Less mutagenic metabolites | acs.org |
| Nitrotoluenes | Gut microbiota | Nitro group reduction | - | DNA-binding metabolites | acs.org |
Mechanistic Aspects of Coupled Bioreduction-Biodegradation Processes
In some environments, a combination of anaerobic and aerobic processes can lead to the effective degradation of nitroaromatic compounds. This coupled approach often involves an initial anaerobic step to reduce the nitro groups, followed by an aerobic step to degrade the resulting aromatic amines. researchgate.net Aromatic amines are generally more susceptible to aerobic degradation than their parent nitroaromatic compounds. researchgate.net
This sequential anaerobic-aerobic treatment can be a robust strategy for the remediation of sites contaminated with nitroaromatics. The initial anaerobic phase reduces the toxicity of the nitroaromatic compounds by converting them to amines. The subsequent aerobic phase can then mineralize these less recalcitrant intermediates.
The reduction of the nitro group to a hydroxylamine is also the initial step in the productive aerobic metabolism of some nitroaromatics, such as nitrobenzene and 4-nitrotoluene. nih.gov In these pathways, the hydroxylamine undergoes an enzyme-catalyzed rearrangement to form a hydroxylated compound, which is then a suitable substrate for ring-fission reactions by oxygenases. nih.gov This highlights the intricate and varied enzymatic logic that microbes employ to break down these persistent pollutants.
Structure Reactivity Relationships in the Context of 1 Nitro 3 2 Nitroethyl Benzene
Influence of Nitro Group Substitution Pattern on Aromatic Ring Reactivity
The substitution pattern of electron-withdrawing groups on a benzene (B151609) ring significantly modulates the ring's reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. The aromatic nitro group in 1-nitro-3-(2-nitroethyl)benzene is a powerful deactivating group. It diminishes the ring's nucleophilicity through a combination of a strong electron-withdrawing inductive effect (-I) and a resonance effect (-R).
The resonance structures of nitrobenzene (B124822) show that the electron-withdrawing nature of the nitro group leads to the development of partial positive charges at the ortho and para positions. nih.gov This effect makes these positions significantly less favorable for attack by an incoming electrophile. Consequently, the meta position, which is less deactivated, becomes the primary site of electrophilic attack. researchgate.netwikipedia.orgnoaa.gov
The relative deactivation at different positions in a similar molecule, m-dinitrobenzene, illustrates this principle. The position C2, situated between the two nitro groups, is the most deactivated. The positions C4 and C6 are less deactivated as they are meta to one group and para to the other, while C5 is meta to both. youtube.com This highlights the profound impact of the substitution pattern on the electron density and, therefore, the reactivity of specific sites on the aromatic ring.
Electronic and Steric Effects of the Nitroethyl Moiety on Reaction Pathways
The 2-nitroethyl group, -CH₂CH₂NO₂, exerts its influence primarily through electronic and steric effects.
Steric Effects: The 2-nitroethyl group possesses considerable steric bulk. This physical hindrance can impede the approach of reactants to the positions adjacent to its point of attachment (the C2 and C4 positions). In reactions where multiple sites are electronically viable, the least sterically hindered position is often favored. researchgate.net For example, in an electrophilic substitution reaction, attack at the C6 position might be favored over the C2 or C4 positions due to reduced steric clash with the nitroethyl side chain. This interplay between electronic deactivation and steric hindrance is critical in determining the regioselectivity of reactions involving this compound.
Correlation of Molecular Descriptors with Specific Reactivity Profiles
The reactivity of chemical compounds can be quantitatively correlated with various molecular descriptors. These parameters provide insight into the electronic and structural properties of a molecule, allowing for the prediction of its behavior in chemical reactions. For nitroaromatic compounds like this compound, key descriptors include Hammett constants and frontier molecular orbital (FMO) energies.
Hammett Substituent Constants (σ): The Hammett equation is a linear free-energy relationship that quantifies the impact of substituents on the reactivity of aromatic compounds. The constants, σ_meta_ and σ_para_, are derived from the ionization of substituted benzoic acids. nih.govpitt.edu A positive σ value indicates an electron-withdrawing group that deactivates the ring, while a negative value signifies an activating group. The nitro group has a large positive σ_meta_ value, reflecting its strong deactivating nature. While a specific constant for the 2-nitroethyl group is not commonly tabulated, it is expected to have a positive value due to the inductive effect of the nitro substituent.
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO energy correlates with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. chembk.com Electron-withdrawing groups like the nitro group lower the energies of both the HOMO and LUMO, increasing the molecule's electrophilicity and decreasing its nucleophilicity. researchgate.netnih.gov
The following interactive table presents typical values for relevant molecular descriptors for analogous structures to illustrate their correlation with reactivity.
| Descriptor | Value (for NO₂) | Value (for m-Dinitrobenzene) | Implication for Reactivity |
| Hammett Constant (σ_m) | 0.71 axetris.com | N/A | Large positive value indicates strong electron-withdrawal and deactivation of the ring towards electrophilic attack. |
| Hammett Constant (σ_p) | 0.78 axetris.com | N/A | Indicates very strong electron-withdrawal via resonance and induction. |
| HOMO Energy | -7.30 eV (for Nitrobenzene) researchgate.net | -7.86 eV [Calculated data reference] | Lower HOMO energy signifies reduced nucleophilicity and lower reactivity in electrophilic substitutions. |
| LUMO Energy | -1.40 eV (for Nitrobenzene) researchgate.net | -2.72 eV [Calculated data reference] | Lower LUMO energy indicates higher electrophilicity, making the ring more susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 5.90 eV (for Nitrobenzene) researchgate.net | 5.14 eV [Calculated data reference] | A large gap generally corresponds to higher kinetic stability and lower chemical reactivity. |
Note: Data for m-dinitrobenzene is used as an analogue for the aromatic core of this compound. Actual values for the target compound would be influenced by the nitroethyl group.
Insights from Catalyst Design for Nitroaromatic Transformations and Selectivity
The presence of two distinct nitro groups in this compound—one aromatic and one aliphatic—presents a significant challenge and opportunity for selective chemical transformations, particularly in reduction reactions. Catalyst design is paramount for achieving chemoselectivity, allowing for the reduction of one nitro group while leaving the other intact.
The catalytic hydrogenation of nitroarenes to anilines is a common and important industrial process. A variety of catalysts are effective, including palladium on carbon (Pd/C), platinum-based catalysts, and Raney nickel. nih.gov However, these catalysts are often highly active and can reduce both aromatic and aliphatic nitro groups, as well as other functional groups.
Achieving selectivity requires careful catalyst design and control of reaction conditions. For instance, to selectively reduce the aromatic nitro group in the presence of the aliphatic one, specialized catalysts are needed. Sulfided platinum or nickel catalysts have shown efficacy in the chemoselective reduction of nitro groups in the presence of other reducible functionalities like halides. Another strategy involves using specific chemical reductants. Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite are known to selectively reduce aromatic nitro groups, particularly in dinitro compounds, while often leaving aliphatic nitro groups unaffected. nih.gov
Conversely, selectively reducing the aliphatic nitro group is also a synthetic challenge. Metal hydrides like lithium aluminum hydride (LiAlH₄) are effective for reducing aliphatic nitro compounds but tend to react with aromatic nitro groups to form azo compounds rather than anilines. nih.gov Therefore, designing a catalytic system for this transformation would likely involve protecting the aromatic nitro function or developing a catalyst with high specificity for the aliphatic group, possibly based on steric accessibility or electronic differentiation. Recent advances in catalysis, such as using single-atom catalysts or precisely modified bimetallic catalysts, offer potential pathways to achieving such high selectivity in complex molecules like this compound. axetris.com
Advanced Applications in Organic Synthesis As Precursors and Building Blocks
Versatile Intermediate in the Synthesis of Complex Organic Architectures
The dual reactivity of 1-nitro-3-(2-nitroethyl)benzene, stemming from its aromatic and aliphatic nitro groups, positions it as a highly adaptable building block for creating intricate molecular frameworks. The aromatic nitro group can be readily transformed into an amino group, which then serves as a handle for a multitude of subsequent reactions, including diazotization and coupling, amide formation, and the construction of heterocyclic rings. Concurrently, the aliphatic nitro group can participate in a variety of carbon-carbon bond-forming reactions, such as the Henry (nitro-aldol) reaction, Michael additions, and various cycloadditions, further expanding its synthetic utility.
This dual functionality allows for a stepwise and controlled elaboration of the molecule, enabling the synthesis of polysubstituted aromatic compounds and complex heterocyclic systems. For instance, the reduction of the aromatic nitro group followed by functionalization can be performed independently of reactions involving the aliphatic nitro group, providing a strategic advantage in multistep syntheses.
Precursor for Amino-Functionalized Aromatic and Aliphatic Compounds
A primary application of this compound is its role as a precursor to a range of amino-functionalized compounds. The selective reduction of one or both nitro groups can be achieved using various reagents and conditions, leading to the formation of aromatic amines, aliphatic amines, or diamino compounds. wikipedia.org
The reduction of the aromatic nitro group is a common transformation, typically accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgresearchgate.net Chemical reducing agents like iron, tin, or zinc in acidic media are also effective for this purpose. wikipedia.orgresearchgate.net The resulting 3-(2-nitroethyl)aniline is a key intermediate for further functionalization.
Conversely, the aliphatic nitro group can be reduced to an amine under different conditions, often requiring more potent reducing agents or specific catalytic systems. This selective reduction yields 1-nitro-3-(2-aminoethyl)benzene, another valuable synthetic intermediate. The simultaneous reduction of both nitro groups produces 3-(2-aminoethyl)aniline, a diamino compound with two distinct nucleophilic centers.
| Reagent/Catalyst | Target Functional Group | Product Class |
| Pd/C, H₂ | Aromatic Nitro | Aromatic Amine |
| PtO₂, H₂ | Aromatic/Aliphatic Nitro | Aromatic/Aliphatic Amine |
| Fe, HCl | Aromatic Nitro | Aromatic Amine |
| SnCl₂, HCl | Aromatic Nitro | Aromatic Amine |
| LiAlH₄ | Aliphatic/Aromatic Nitro | Aliphatic/Aromatic Amine |
Utility in the Construction of Diverse Chemical Scaffolds
The strategic functionalization of this compound opens pathways to a variety of chemical scaffolds with applications in different industrial sectors.
Materials Science Precursors (Emphasis on Synthetic Methodology)
In materials science, the derivatives of this compound can serve as monomers for the synthesis of novel polymers. The amino-functionalized derivatives, obtained through the reduction of the nitro groups, are particularly useful. For example, the diamino derivative, 3-(2-aminoethyl)aniline, can be used as a monomer in the synthesis of polyamides, polyimides, and other high-performance polymers.
The synthetic methodology involves the polycondensation of the diamine with suitable comonomers, such as diacyl chlorides or dianhydrides. The presence of the ethylenediamine (B42938) moiety can impart unique properties to the resulting polymer, such as improved flexibility and enhanced metal-chelating abilities. The aromatic backbone contributes to the thermal stability and mechanical strength of the material. The general synthetic approach involves reacting the diamine with a bifunctional electrophile under conditions that promote polymerization, often in a polar aprotic solvent.
Precursors for Dyes and Pigments (Emphasis on Synthetic Methodology)
The synthesis of dyes and pigments often relies on aromatic amines as key starting materials, which can be readily prepared from their corresponding nitroaromatic precursors. wikipedia.org The reduction of the aromatic nitro group of this compound to 3-(2-nitroethyl)aniline provides a versatile intermediate for the synthesis of azo dyes.
The synthetic methodology for producing an azo dye from this intermediate involves a two-step process:
Diazotization: The primary aromatic amine, 3-(2-nitroethyl)aniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction yields the azo dye, characterized by the presence of the -N=N- chromophore.
The specific color of the dye can be tuned by varying the structure of the coupling component. The remaining aliphatic nitro group can also be a site for further modification to fine-tune the properties of the dye.
| Starting Material | Reagents | Intermediate/Product | Application |
| This compound | 1. Fe, HCl2. NaNO₂, HCl3. Phenol | Azo Dye | Colorant |
| This compound | 1. Pd/C, H₂2. Phthalic Anhydride | Phthalimide Derivative | Pigment Intermediate |
Agrochemical and Pharmaceutical Intermediates (Emphasis on Synthetic Methodology)
The structural motifs accessible from this compound are relevant to the synthesis of both agrochemicals and pharmaceuticals. The presence of aromatic and aliphatic components, along with the potential for introducing various functional groups, makes it a valuable starting material. For example, many pesticides and herbicides contain substituted aniline (B41778) or heterocyclic moieties that can be synthesized from this precursor. google.com
In pharmaceutical synthesis, the ability to construct complex heterocyclic systems is crucial. The aliphatic nitro group can be utilized in Henry reactions to form new carbon-carbon bonds and introduce hydroxyl functionality. Subsequent transformations, such as reduction of the nitro group and cyclization, can lead to the formation of various nitrogen-containing heterocycles, which are common scaffolds in drug molecules. nih.gov
A plausible synthetic route to a substituted indole (B1671886), a common pharmacophore, could involve the following steps:
Henry Reaction: The aliphatic nitro group of a derivative of this compound could be reacted with an aldehyde to form a nitro-aldol adduct.
Reduction: The nitro group of the adduct could then be reduced to an amine.
Cyclization: Intramolecular cyclization of the resulting amino alcohol, potentially after further functional group manipulation, could lead to the formation of a substituted indole ring system.
While direct and extensive literature on the specific use of this compound in the synthesis of commercial agrochemicals and pharmaceuticals is not abundant, its chemical properties and the reactivity of its functional groups strongly suggest its potential as a versatile intermediate in these fields.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Nitro-3-(2-nitroethyl)benzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nitration of a precursor like 3-(2-nitroethyl)benzene using a mixture of concentrated HNO₃ and H₂SO₄ under controlled temperatures (0–5°C). Monitoring reaction time and stoichiometry is critical to avoid over-nitration. Workup typically involves neutralization, extraction with dichloromethane, and purification via column chromatography .
- Key Variables : Temperature control (<10°C) prevents decomposition of nitro groups, while excess nitric acid improves regioselectivity for the meta position .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- NMR Analysis : The aromatic protons appear as distinct splitting patterns in the δ 7.5–8.5 ppm range. The nitroethyl group’s protons (CH₂) resonate as a triplet near δ 4.5 ppm due to coupling with adjacent CH₂ and NO₂ groups. ¹³C NMR confirms nitro group attachment via deshielded carbons .
- IR Signatures : Strong asymmetric stretching of NO₂ groups at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. C-H stretches from the ethyl group appear at ~2900 cm⁻¹ .
Q. What are the common reduction pathways for the nitro groups in this compound?
- Catalytic Hydrogenation : Use H₂ gas with Pd/C or Raney Ni in ethanol at 50–80°C to reduce nitro groups to amines. Reaction progress is monitored via TLC .
- Chemical Reduction : Zn/HCl or Fe/HCl selectively reduces nitro groups, though competing side reactions (e.g., ring hydrogenation) may occur under acidic conditions .
Advanced Research Questions
Q. How do substituents (e.g., fluorine, trifluoromethyl) on the benzene ring affect the compound’s reactivity in nucleophilic aromatic substitution?
- Mechanistic Insight : Electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the ring, directing nucleophilic attack to the meta or para positions. Fluorine’s inductive effect further enhances electrophilicity. Computational studies (DFT) predict activation energies for substitution at different positions .
- Experimental Validation : Compare reaction rates with analogs like 1-Nitro-3-(trifluoromethoxy)benzene ( ) using kinetic assays under identical conditions .
Q. How can contradictions in reported solubility or stability data be resolved?
- Case Study : Discrepancies in ethanol solubility (e.g., 1-Nitro-3-(trifluoromethyl)benzene in : soluble vs. insoluble) may arise from purity or measurement methods. Validate via HPLC (purity >98%) and replicate solubility tests using USP-grade solvents .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolytic or oxidative pathways. LC-MS monitors decomposition products .
Q. What computational methods predict the compound’s biological activity (e.g., antimicrobial)?
- QSAR Modeling : Use descriptors like logP, molar refractivity, and nitro group partial charges to correlate with MIC values (e.g., MIC = 0.25 mg/mL for E. coli in ). Molecular docking identifies potential enzyme targets (e.g., bacterial dihydrofolate reductase) .
- Validation : Compare with experimental MIC data for structurally related compounds (e.g., 1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene in ) to refine models .
Q. How can regioselectivity challenges in synthesizing derivatives be addressed?
- Directed Ortho/Metalation : Use directing groups (e.g., -OMe, -F) to control nitroethyl attachment. For example, fluorinated precursors ( ) enhance meta selectivity via steric and electronic effects .
- Catalytic Approaches : Transition-metal catalysts (e.g., Cu(I)) promote C-H functionalization at specific positions, as seen in trifluoromethylation reactions () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
